N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a pyridazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Pyridazine Core: The pyridazine ring is formed through the condensation of hydrazine with a 1,4-diketone.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine precursor.
Final Coupling Reaction: The indole-ethyl derivative is coupled with the pyridazine-pyrrolidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the pyridazine ring.
Substitution: Substituted carboxamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate binding affinities and biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- N-(2-(1H-indol-3-yl)ethyl)-6-(morpholin-1-yl)pyridazine-3-carboxamide
- N-(2-(1H-indol-3-yl)ethyl)-6-(azepan-1-yl)pyridazine-3-carboxamide
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(17-7-8-18(23-22-17)24-11-3-4-12-24)20-10-9-14-13-21-16-6-2-1-5-15(14)16/h1-2,5-8,13,21H,3-4,9-12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNJDAAOOVEPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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